dicopper;chlorocopper(1+);hexahydroxide
Description
Dicopper chlorocopper(1+) hexahydroxide, with the chemical formula Cu₂(OH)₃Cl (CAS No. 1332-65-6; EC No. 215-572-9), is a mixed-anion copper compound containing both hydroxide (OH⁻) and chloride (Cl⁻) ligands coordinated to copper ions. Structurally, it consists of Cu²+ ions bridged by hydroxyl groups and chloride ions, forming a layered or chain-like framework . This compound is notable for its stability under ambient conditions and is often utilized in industrial applications such as antifouling paints, wood preservatives, and fungicides due to its biocidal properties .
Key structural features include:
Properties
IUPAC Name |
dicopper;chlorocopper(1+);hexahydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.4Cu.6H2O/h2*1H;;;;;6*1H2/q;;4*+2;;;;;;/p-8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPOSJBMZIQEKM-UHFFFAOYSA-F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].Cl[Cu+].Cl[Cu+].[Cu+2].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].Cl[Cu+].Cl[Cu+].[Cu+2].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2Cu4H6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-[(4-ethoxyphenyl)-(7-hydroxy-5-oxo-2,3-dihydrothiazolo[3,2-a]pyrimidin-6-yl)methyl]-7-hydroxy-2,3-dihydrothiazolo[3,2-a]pyrimidin-5-one involves multiple stepsIndustrial production methods may involve optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-[(4-ethoxyphenyl)-(7-hydroxy-5-oxo-2,3-dihydrothiazolo[3,2-a]pyrimidin-6-yl)methyl]-7-hydroxy-2,3-dihydrothiazolo[3,2-a]pyrimidin-5-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Copper(II) Hydroxide [Cu(OH)₂]
Tetracopper Hexahydroxide Sulphate [Cu₄(OH)₆(SO₄)]
Copper(II) Chloride [CuCl₂]
- Formula: CuCl₂ (CAS No. 7447-39-4)
- Structure : Simple ionic lattice with Cu²+ and Cl⁻ ions.
- Key Difference : Highly water-soluble and hygroscopic, unlike the sparingly soluble Cu₂(OH)₃Cl. Used primarily as a catalyst or etchant rather than a biocide .
Physicochemical Properties
| Compound | Solubility in Water | Thermal Stability (°C) | Primary Applications |
|---|---|---|---|
| Cu₂(OH)₃Cl | Low | ≤200 | Antifouling agents, fungicides |
| Cu(OH)₂ | Insoluble | ≤80 | Ceramics, pigments |
| Cu₄(OH)₆(SO₄) | Moderate | ≤150 | Agriculture (soil treatment) |
| CuCl₂ | High | Decomposes at 300 | Catalysis, metallurgy |
Environmental and Toxicological Profiles
- Cu₂(OH)₃Cl : Classified as acutely toxic to aquatic life (ECHA M-factor = 100 for acute aquatic toxicity) and chronically toxic (M = 1). Its chloride content increases mobility in water systems compared to sulfate-based analogs .
- CuCl₂ : High acute toxicity (LC50 for fish: 0.1–1 mg/L) but rapidly dissociates in water, limiting persistence .
Q & A
Basic Research Questions
Q. What are the optimal synthesis methods for dicopper chloride trihydroxide, and how do reaction conditions influence crystallinity?
- Methodological Answer : Synthesis typically involves controlled hydrolysis of copper(II) chloride in alkaline media. Adjusting pH (8–10), temperature (60–80°C), and stoichiometric ratios of Cu:Cl:OH⁻ is critical. For crystallinity, use slow precipitation under inert atmospheres to avoid oxidation byproducts. Structural validation via X-ray diffraction (XRD) and thermogravimetric analysis (TGA) is recommended to confirm phase purity .
Q. How can researchers characterize the electronic and geometric structure of tetracopper hexahydroxide sulphate using spectroscopic techniques?
- Methodological Answer : Combine UV-Vis spectroscopy (to identify d-d transitions and ligand-to-metal charge transfer bands) with X-ray absorption spectroscopy (XAS) for local coordination geometry. Pair this with density functional theory (DFT) simulations to correlate spectral features with structural motifs (e.g., μ₃-hydroxide bridging). Reference spectral libraries for copper hydroxides are essential for accurate interpretation .
Q. What standardized protocols exist for assessing the acute toxicity (ATE values) of dicopper complexes in environmental studies?
- Methodological Answer : Follow the EU CLP Regulation Annex VI guidelines for determining Acute Toxicity Estimates (ATE). Use in vitro assays (e.g., Daphnia magna immobilization tests) and in silico tools like ECOSAR for predictive modeling. Note that discrepancies in ATE values for hydrated vs. anhydrous forms require explicit reporting of sample hydration states .
Advanced Research Questions
Q. How can contradictory electrochemical data on the redox behavior of dicopper superoxo/peroxo complexes be resolved?
- Methodological Answer : Contradictions often arise from solvent polarity and temperature effects. Use cryo-electrochemistry (e.g., cyclic voltammetry at 193 K) to stabilize transient species. Compare reorganization energies (λ) derived from variable-temperature impedance spectroscopy to differentiate inner-sphere vs. outer-sphere electron transfer mechanisms. For example, λ < 0.6 eV suggests minimal structural rearrangement during redox events .
Q. What experimental designs mitigate interference from aliphatic acid coatings in copper flake reactivity studies?
- Methodological Answer : Pre-treat samples with non-polar solvents (e.g., hexane) to remove surface coatings. Validate coating removal via FT-IR spectroscopy (loss of C-H stretches). Use controlled oxidation experiments in O₂-saturated solutions to isolate the intrinsic reactivity of copper flakes. Cross-reference with X-ray photoelectron spectroscopy (XPS) to confirm surface composition .
Q. How do computational models reconcile discrepancies in the catalytic activity of chlorocopper(1+) complexes in hydroxylation reactions?
- Methodological Answer : Apply hybrid QM/MM (quantum mechanics/molecular mechanics) simulations to model active-site dynamics. Focus on ligand exchange rates and solvent accessibility parameters. Validate against kinetic isotope effect (KIE) measurements to identify rate-determining steps. Discrepancies often arise from neglected entropic contributions in DFT models .
Methodological Considerations for Data Analysis
Q. What statistical approaches are suitable for analyzing variability in copper hydroxide toxicity datasets?
- Methodological Answer : Use multivariate ANOVA to account for factors like pH, particle size, and hydration state. Apply principal component analysis (PCA) to reduce dimensionality in high-variable datasets. For non-normal distributions, employ non-parametric tests (e.g., Kruskal-Wallis) and report effect sizes with 95% confidence intervals .
Q. How can researchers validate mechanistic pathways in dicopper-catalyzed oxidation reactions?
- Methodological Answer : Use isotopic labeling (¹⁸O₂ or D₂O) paired with mass spectrometry to track oxygen incorporation. Perform operando spectroscopy (e.g., Raman or EPR) to detect intermediate species. Kinetic profiling (e.g., Eyring plots) can distinguish concerted vs. stepwise mechanisms. Compare with theoretical activation barriers from transition-state calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
